

# Technical Guide: Physicochemical Properties of Nifursol-13C6

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## Compound of Interest

Compound Name: Nifursol-13C6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Nifursol-13C6**, an isotopically labeled form of the nitrofuran antibiotic, Nifursol. This document is intended for professionals in research and drug development, offering detailed data, experimental protocols, and visual representations of its molecular interactions and analytical applications.

## Introduction to Nifursol-13C6

Nifursol is a synthetic nitrofuran antibiotic primarily used in veterinary medicine to prevent histomoniasis, a parasitic disease in poultry.<sup>[1][2][3][4]</sup> **Nifursol-13C6** is a stable isotope-labeled version of Nifursol, where six carbon atoms in the benzohydrazide portion of the molecule are replaced with the Carbon-13 isotope.<sup>[5][6]</sup> This labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry, particularly in pharmacokinetic studies and residue monitoring in food products.<sup>[7][8][9]</sup> The physicochemical properties of **Nifursol-13C6** are virtually identical to those of its unlabeled counterpart, with the exception of its molecular weight.

## Physicochemical Data

The following tables summarize the key physicochemical properties of both Nifursol and **Nifursol-13C6** for comparative purposes.

**Table 1: General and Chemical Properties**

Property	Nifursol	Nifursol-13C6	Source(s)
Chemical Name	(E)-2-hydroxy-3,5-dinitro-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide	(E)-2-hydroxy-3,5-dinitro-N'-((5-nitrofuran-2-yl)methylene)(benzo-13C6)hydrazide	[10]
Synonyms	Histomon, Salfuride	N/A	[10][11]
Physical State	Yellow solid	Assumed to be a solid	
CAS Number	16915-70-1	Not Assigned (NA) or 2841997-57-5 (impurity)	[5][12][13][14]
Molecular Formula	C <sub>12</sub> H <sub>7</sub> N <sub>5</sub> O <sub>9</sub>	C <sub>6</sub> <sup>13</sup> C <sub>6</sub> H <sub>7</sub> N <sub>5</sub> O <sub>9</sub>	[4][5][12]
Purity	≥98%	Varies by supplier	[3][4]

**Table 2: Molecular and Mass Spectrometric Data**

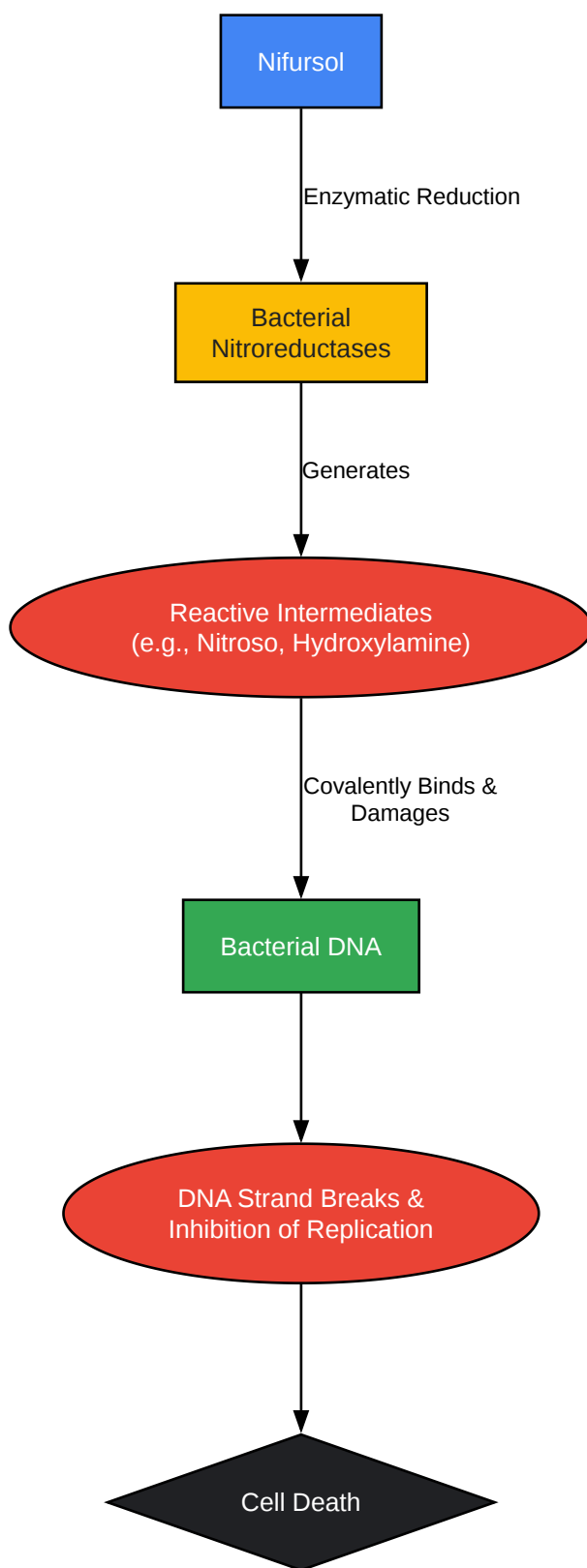
Property	Nifursol	Nifursol-13C6	Source(s)
Molecular Weight (g/mol)	365.21	371.17	[5][6][10][12]
Exact Mass (Da)	365.02437682	~371.04449	[10]

**Table 3: Physical and Solubility Properties**

Property	Value (for Nifursol)	Source(s)
Melting Point	215 °C or 227-229 °C	[1][12]
Solubility	DMSO: ≥ 36 mg/mL (98.57 mM)	[2][11]
Storage Temperature	-20°C	[11]

## Mechanism of Action and Signaling Pathway

Nifursol, like other nitrofurantoin antibiotics, exerts its antimicrobial effect through a mechanism involving the reduction of its 5-nitro group.<sup>[1]</sup> This process is catalyzed by bacterial nitroreductases, which are flavin-containing enzymes. The reduction generates a series of highly reactive, short-lived intermediates, including nitroso and hydroxylamine derivatives, and ultimately, free radicals. These reactive species are cytotoxic, causing damage to cellular macromolecules, most notably DNA.<sup>[1]</sup> The interaction leads to DNA strand breaks, inhibition of DNA replication, and ultimately, cell death.<sup>[1]</sup> This mechanism is particularly effective in anaerobic bacteria and protozoa.<sup>[1]</sup>



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*Caption: Mechanism of action of Nifursol.*

## Experimental Protocols

**Nifursol-13C6** is primarily used as an internal standard for the quantification of Nifursol's major metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSAH), in biological matrices.[\[8\]](#)[\[9\]](#)[\[15\]](#) The following is a generalized protocol for the analysis of Nifursol residues in animal tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

### Objective

To quantify the concentration of the Nifursol metabolite (DNSAH) in a given biological sample (e.g., poultry muscle, liver) using **Nifursol-13C6** as an internal standard for accurate measurement.

### Materials and Reagents

- Sample: Homogenized tissue (e.g., chicken liver, shrimp).[\[8\]](#)[\[15\]](#)
- Internal Standard (IS): **Nifursol-13C6** solution of known concentration.
- Reagents: Hydrochloric acid (HCl), 2-nitrobenzaldehyde (2-NBA) for derivatization, ethyl acetate, acetonitrile (ACN), methanol (MeOH), ammonium acetate, potassium phosphate, sodium hydroxide (NaOH), and water (HPLC-grade).[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Equipment: Centrifuge, vortex mixer, nitrogen evaporator, solid-phase extraction (SPE) cartridges, LC-MS/MS system with an electrospray ionization (ESI) source.[\[16\]](#)[\[18\]](#)

### Methodology

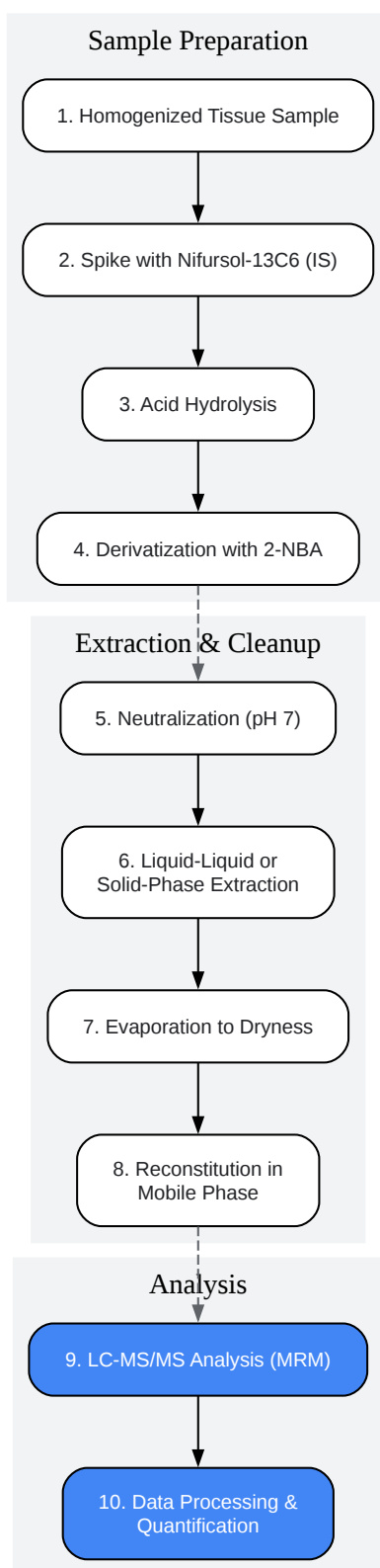
- Sample Preparation & Hydrolysis:
  - Weigh approximately 2 grams of the homogenized sample into a centrifuge tube.[\[17\]](#)
  - Spike the sample with a known amount of the **Nifursol-13C6** internal standard solution.
  - Add hydrochloric acid to the sample to release the protein-bound metabolites.[\[15\]](#)
- Derivatization:

- Add 2-nitrobenzaldehyde (2-NBA) solution to the acidified sample.[\[15\]](#)[\[16\]](#) This reaction converts the metabolite DNSAH into a more stable derivative suitable for LC-MS/MS analysis.
- Incubate the mixture, typically overnight (e.g., 16 hours) at 37°C, to ensure complete derivatization.[\[15\]](#)[\[18\]](#)
- Extraction:
  - Neutralize the sample by adjusting the pH to ~7.0-7.5 using potassium phosphate and sodium hydroxide solutions.[\[15\]](#)[\[17\]](#)
  - Perform a liquid-liquid extraction by adding ethyl acetate, vortexing thoroughly, and centrifuging to separate the organic and aqueous layers.[\[15\]](#)
  - Alternatively, use solid-phase extraction (SPE) for sample cleanup.[\[16\]](#)
  - Collect the organic supernatant containing the derivatized analyte and internal standard.
- Solvent Evaporation and Reconstitution:
  - Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.[\[16\]](#)
  - Reconstitute the dry residue in a specific volume of the mobile phase (e.g., a mixture of methanol/water or acetonitrile/water) for injection into the LC-MS/MS system.[\[8\]](#)[\[16\]](#)
- LC-MS/MS Analysis:
  - Inject the reconstituted sample into the LC-MS/MS system.
  - Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases, such as water with ammonium acetate and methanol or acetonitrile, to separate the analyte from matrix components.[\[17\]](#)[\[18\]](#)
  - Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transitions for both the derivatized DNSAH and the derivatized **Nifursol-13C6** internal standard. Detection is often performed using negative electrospray ionization.[\[9\]](#)[\[15\]](#)

- Quantification:
  - Calculate the concentration of the Nifursol metabolite in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

## Analytical Workflow Visualization

The following diagram illustrates the typical workflow for the quantitative analysis of Nifursol metabolites using **Nifursol-13C6**.



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*Caption: Workflow for Nifursol metabolite analysis.*



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